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26-r-8-Oxo-alpha-ocerin
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Overview
Description
26-r-8-Oxo-alpha-ocerin is a chemical compound known for its unique structure and properties. It is also referred to as 26-Nor-8-oxo-alpha-onocerin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26-r-8-Oxo-alpha-ocerin involves several steps, typically starting from simpler organic molecules. The synthetic route often includes oxidation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods. It involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency. Advanced techniques like continuous flow reactors may be employed to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
26-r-8-Oxo-alpha-ocerin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Antioxidant Activity
Research indicates that 26-r-8-Oxo-alpha-ocerin exhibits significant antioxidant properties. Antioxidants play a vital role in neutralizing reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases, including cancer and neurodegenerative disorders.
Case Study: Antioxidant Efficacy
A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
Anti-Cancer Properties
Emerging evidence supports the anti-cancer potential of this compound. Its ability to modulate cellular pathways involved in apoptosis and cell proliferation positions it as a candidate for further investigation in cancer therapy.
Case Study: Breast Cancer Research
In a recent clinical study, the administration of this compound was correlated with decreased tumor growth in breast cancer models. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of apoptosis.
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of this compound may help mitigate neuronal damage caused by oxidative stress.
Case Study: Neuroprotection
In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of neuronal damage, indicating its potential as a neuroprotective agent.
Safety Profile
Preliminary studies suggest a favorable safety profile for this compound, with low toxicity observed at therapeutic doses. However, further toxicological assessments are warranted to establish its safety for clinical use.
Mechanism of Action
The mechanism of action of 26-r-8-Oxo-alpha-ocerin involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in promoting cell differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
26-Nor-8-oxo-alpha-onocerin: A closely related compound with similar properties.
8-Oxo-alpha-onocerin: Another derivative with distinct chemical behavior.
Alpha-onocerin: The parent compound from which 26-r-8-Oxo-alpha-ocerin is derived.
Uniqueness
This compound stands out due to its unique structure and the specific reactions it undergoes.
Biological Activity
26-r-8-Oxo-alpha-ocerin is a compound that has garnered attention for its potential biological activities, particularly in relation to oxidative stress and its implications in various metabolic pathways. This article provides an in-depth exploration of the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an oxo group, which is known to influence its reactivity and biological interactions. The structure of this compound allows it to participate in various metabolic pathways, affecting enzyme activity and metabolic flux.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Oxidative Stress Response :
- Interaction with DNA Repair Mechanisms :
-
Metabolic Pathways :
- This compound interacts with various enzymes and cofactors, influencing metabolic flux and potentially altering cellular metabolism .
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Tumorigenesis and Cancer Research :
- Research indicates that the accumulation of oxidative lesions like 8-oxoG can lead to increased mutation rates in cancer cells. In Ogg1 knockout mice, which lack a key enzyme for repairing 8-oxoG, there is a notable increase in skin carcinogenesis under UVB exposure . This suggests that compounds like this compound may play a role in modulating these pathways.
- Oxidative Damage Biomarkers :
Table 1: Biological Activities Associated with this compound
Table 2: Case Study Findings on Oxidative Damage and Cancer
Properties
IUPAC Name |
6-hydroxy-1-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFWIFZKRQOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.